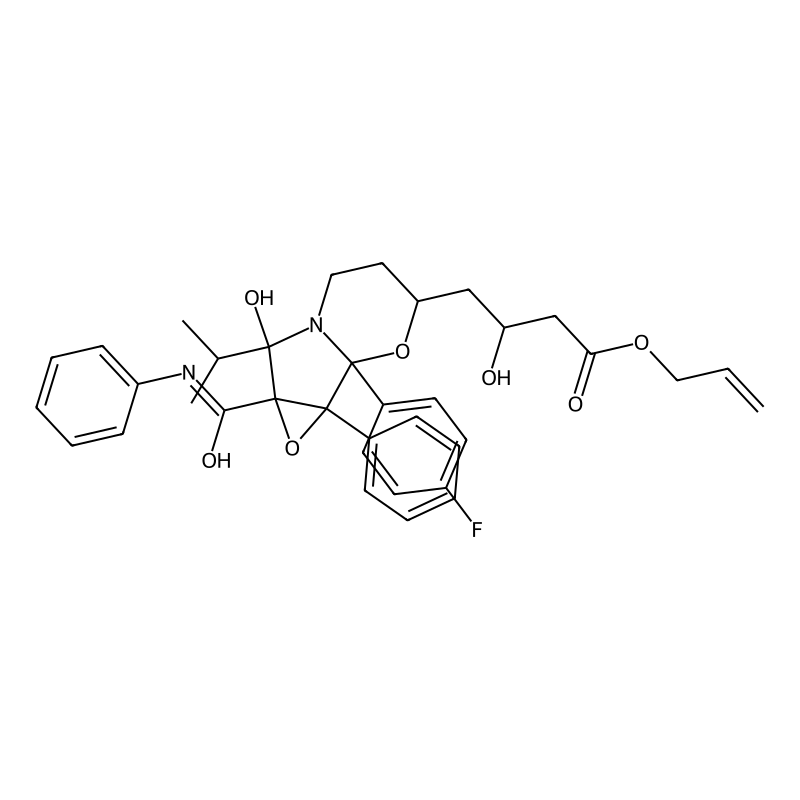Allyl-ATV-cycloFP

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Allyl-ATV-cycloFP An Intermediate in Pharmaceutical Research
Potential Applications in Organic Synthesis
. This includes both the synthesis and application of these species. Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .
Significance in Biomedicine
Allyl-terminated polymers or macromonomers are synthesized by using an allyl-functionalized initiator or monomer, or by modifications with an allyl compound .
Allyl-ATV-cycloFP is a chemical compound identified by its CAS Number 1316643-57-8. It is primarily recognized as an intermediate in the synthesis of degradation products of Atorvastatin, a widely used statin medication for lowering cholesterol levels. The structure of Allyl-ATV-cycloFP includes a cyclopentane ring, which is crucial for its reactivity and biological interactions.
As an impurity, this compound is not intended to have a specific mechanism of action within the body. Its presence is undesirable in atorvastatin medications.
Limited information exists on the safety hazards of this specific impurity. However, as a general principle, impurities in pharmaceutical substances can potentially affect the drug's efficacy or safety profile. Regulatory agencies establish guidelines to control the amount of impurities allowed in medications [].
- Nucleophilic Substitution Reactions: Due to the presence of electron-withdrawing groups, Allyl-ATV-cycloFP can react with nucleophiles, leading to the substitution of the allylic group.
- Cycloaddition Reactions: The cyclopentane structure can engage in [2+2] or [4+2] cycloaddition reactions with appropriate dienes or alkenes.
- Degradation Pathways: As an intermediate in Atorvastatin degradation, it can undergo hydrolysis or oxidation, leading to various metabolites.
Allyl-ATV-cycloFP can be synthesized through several methods:
- Chemical Modification of Atorvastatin: This involves modifying the Atorvastatin structure under controlled conditions to yield Allyl-ATV-cycloFP as an intermediate.
- Cyclization Reactions: Starting from simpler allylic precursors, cyclization can be induced to form the cyclopentane structure characteristic of Allyl-ATV-cycloFP.
- Degradation Processes: Controlled degradation of Atorvastatin under acidic or basic conditions can also produce Allyl-ATV-cycloFP.
Allyl-ATV-cycloFP primarily serves as an intermediate in pharmaceutical research and development. Its applications include:
- Drug Metabolism Studies: Understanding the metabolic pathways of Atorvastatin and its derivatives.
- Pharmaceutical Formulation Development: Investigating how degradation products affect drug stability and efficacy.
Interaction studies involving Allyl-ATV-cycloFP focus on its reactivity with biological macromolecules such as proteins and enzymes. Key areas include:
- Binding Affinity Studies: Evaluating how well Allyl-ATV-cycloFP binds to HMG-CoA reductase compared to Atorvastatin.
- Metabolite Profiling: Analyzing how this compound interacts with cellular systems and its impact on cholesterol metabolism.
Allyl-ATV-cycloFP shares structural and functional similarities with several other compounds. Notable similar compounds include:
- Atorvastatin: The parent compound from which Allyl-ATV-cycloFP is derived, known for its potent cholesterol-lowering effects.
- Simvastatin: Another statin that has a similar mechanism of action but differs in structure and pharmacokinetics.
- Lovastatin: A naturally occurring statin that also inhibits HMG-CoA reductase but has different metabolic pathways.
Comparison TableCompound Structure Type Mechanism of Action Unique Characteristics Allyl-ATV-cycloFP Cyclopentane derivative Intermediate in Atorvastatin metabolism Specific degradation pathway Atorvastatin Statin HMG-CoA reductase inhibitor Strong cholesterol-lowering effect Simvastatin Statin HMG-CoA reductase inhibitor Different pharmacokinetics Lovastatin Natural statin HMG-CoA reductase inhibitor Derived from fermentation processes
| Compound | Structure Type | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| Allyl-ATV-cycloFP | Cyclopentane derivative | Intermediate in Atorvastatin metabolism | Specific degradation pathway |
| Atorvastatin | Statin | HMG-CoA reductase inhibitor | Strong cholesterol-lowering effect |
| Simvastatin | Statin | HMG-CoA reductase inhibitor | Different pharmacokinetics |
| Lovastatin | Natural statin | HMG-CoA reductase inhibitor | Derived from fermentation processes |
Allyl-ATV-cycloFP's uniqueness lies in its role as a specific intermediate in the degradation pathway of Atorvastatin, contributing to understanding the drug's metabolism and potential side effects.








